![molecular formula C14H25BClNO3 B1456073 Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol CAS No. 1452577-19-3](/img/structure/B1456073.png)
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol
Overview
Description
“Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The empirical formula of “Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol” is C10H15BClNO2 . Its molecular weight is 227.50 .Chemical Reactions Analysis
Boronic acids can be involved in various reactions. For example, they can be used in Suzuki-Miyaura coupling reactions . The synthetic processes used to obtain these active compounds are also referred .Scientific Research Applications
Cross-Coupling Reactions
Boronic acids are pivotal in modern organic chemistry, particularly in cross-coupling reactions. They are used in Suzuki–Miyaura cross-coupling to form carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules, pharmaceuticals, and polymers .
Catalysis
The enhanced Lewis acidity of boronic acids makes them suitable catalysts for various chemical reactions. They can catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions, which are essential in the synthesis of fine chemicals .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used to design inhibitors that can mimic transition states of enzymatic reactions. For example, they have been proposed as potential treatments to control P. aeruginosa infections by inhibiting siderophore biosynthetic enzymes .
Polymer Materials
Boronic acids contribute to the field of polymer science by providing building blocks for creating polymers with specific properties. These polymers can be used in drug delivery systems, especially for the controlled release of insulin .
Optoelectronic Materials
Due to their ability to coordinate with various ligands, boronic acids are used in the development of optoelectronic materials. They are integral in creating materials for light-emitting diodes (LEDs) and other electronic devices .
Sensing Applications
Boronic acids are utilized in the development of sensors due to their interaction with diols and Lewis bases like fluoride or cyanide anions. These sensors can detect sugars, alcohols, and other important biological molecules .
Biological Labelling and Protein Modification
The interaction of boronic acids with diols is also exploited in biological labelling and protein modification. This allows for the visualization and tracking of biological processes in real-time, which is crucial for research in biochemistry and cell biology .
Separation Technologies
Boronic acids are used in separation technologies, such as chromatography, to separate complex mixtures. Their selective binding to certain molecules makes them useful in purifying proteins, nucleic acids, and other biomolecules .
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of this compound is likely a protein or enzyme involved in a specific biological process. Unfortunately, I couldn’t find specific information on the exact target for this particular compound. However, boronic acids are known to interact with various proteins, including proteasomes and kinases .
- The compound may inhibit enzymatic activity by binding to the active site of a target protein. For example, proteasome inhibitors based on boronic acids have been developed for cancer therapy .
Target of Action
Mode of Action
properties
IUPAC Name |
propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.C3H8O.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;1-3(2)4;/h3-5,8,14-15H,1-2,6-7,9H2;3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCOMWJHXBWLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O.CC(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



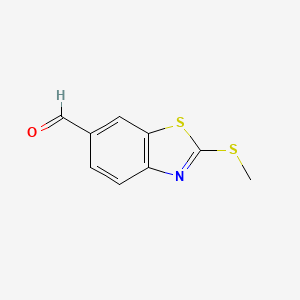
![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)
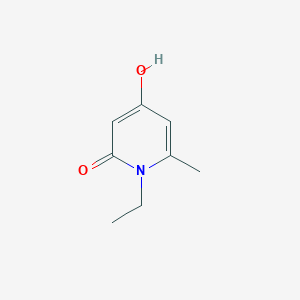


![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)
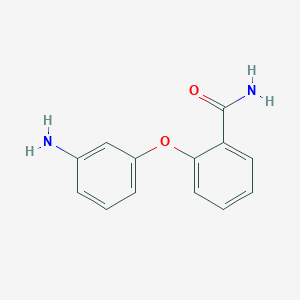
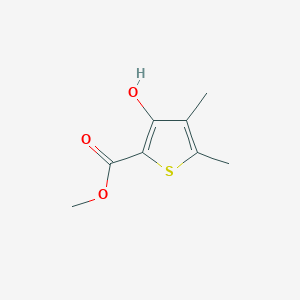


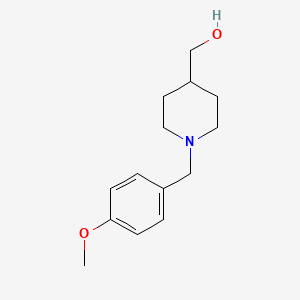
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)
![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)
